Isopropyl 3,5-dichloro-4-hydroxybenzoate
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Overview
Description
Benzoic acid, 3,5-dichloro-4-hydroxy-, 1-methylethyl ester is a chemical compound with the molecular formula C10H10Cl2O3 It is a derivative of benzoic acid, featuring chlorine and hydroxyl groups on the benzene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dichloro-4-hydroxy-, 1-methylethyl ester typically involves the esterification of 3,5-dichloro-4-hydroxybenzoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-dichloro-4-hydroxy-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-4-hydroxybenzoic acid.
Reduction: Formation of 3,5-dichloro-4-hydroxybenzyl alcohol.
Substitution: Formation of derivatives with substituted functional groups in place of chlorine atoms.
Scientific Research Applications
Benzoic acid, 3,5-dichloro-4-hydroxy-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which benzoic acid, 3,5-dichloro-4-hydroxy-, 1-methylethyl ester exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-hydroxybenzoic acid: Shares the same core structure but lacks the ester group.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Similar ester functionality but with different substituents on the benzene ring.
Uniqueness
Benzoic acid, 3,5-dichloro-4-hydroxy-, 1-methylethyl ester is unique due to the combination of chlorine, hydroxyl, and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
15533-29-6 |
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Molecular Formula |
C10H10Cl2O3 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
propan-2-yl 3,5-dichloro-4-hydroxybenzoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,13H,1-2H3 |
InChI Key |
WBAUROZGZPRJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
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